(2-Methylbutyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H14N2 |
|---|---|
Molecular Weight |
102.18 g/mol |
IUPAC Name |
2-methylbutylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-3-5(2)4-7-6/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
MSRKJLYBJAVYEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNN |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methylbutyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, makes the hydrazine group in (2-Methylbutyl)hydrazine a potent nucleophile. This reactivity is central to its role in a variety of chemical transformations.
Formation of Hydrazones and Azines with Carbonyl Compounds
This compound readily reacts with aldehydes and ketones to form (2-Methylbutyl)hydrazones. wikipedia.org This condensation reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid. researchgate.net The general mechanism involves the attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the C=N double bond of the hydrazone. libretexts.org
These hydrazone derivatives are stable compounds and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. wikipedia.orgalfa-chemistry.com
If two equivalents of a carbonyl compound react with one equivalent of this compound, an azine can be formed. wikipedia.orgsathyabama.ac.in This reaction proceeds through the initial formation of a hydrazone, which then reacts with a second carbonyl molecule. wikipedia.orgwikipedia.org Azines are characterized by the R₂C=N-N=CR₂ functional group. wikipedia.org
Table 1: Reactions of this compound with Carbonyl Compounds
| Reactant | Product Type | General Reaction |
|---|---|---|
| Aldehyde/Ketone (1 eq.) | Hydrazone | R₂C=O + H₂NNH(CH₂)₂CH(CH₃)₂ → R₂C=NNH(CH₂)₂CH(CH₃)₂ + H₂O |
| Aldehyde/Ketone (2 eq.) | Azine | 2 R₂C=O + H₂NNH(CH₂)₂CH(CH₃)₂ → R₂C=N-N=C(R)C(R) + H₂O + (CH₃)₂CH(CH₂)₂NH₂ |
Reactions with Esters for Acylhydrazine Formation
The reaction of this compound with esters provides a direct route to the corresponding N-(2-Methylbutyl)acylhydrazines, also known as acylhydrazides. nih.govorganic-chemistry.org This nucleophilic acyl substitution involves the attack of the hydrazine on the ester carbonyl group, leading to the displacement of the alkoxy group. The reaction can be catalyzed by acids, such as sulfuric acid, or even facilitated by natural catalysts like lemon juice. inglomayor.cl Recent studies have also explored metal-free conditions for this transformation. researchgate.net Acylhydrazides are valuable intermediates in medicinal chemistry and materials science. nih.gov
Nucleophilic Addition to Electrophilic Species
The nucleophilicity of this compound extends to reactions with a variety of other electrophilic species. For instance, it can undergo alkylation reactions with alkyl halides, where the hydrazine acts as a nucleophile to displace the halide ion. evitachem.comscholaris.ca It can also participate in Michael additions to α,β-unsaturated carbonyl compounds, adding to the β-carbon. These reactions further demonstrate the versatility of this compound as a nucleophilic reagent in organic synthesis.
Condensation and Cyclization Reactions
This compound is a key precursor in the synthesis of various heterocyclic compounds through condensation and subsequent cyclization reactions.
Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Pyridazines)
Pyrazoles: One of the most significant applications of this compound is in the synthesis of pyrazole (B372694) derivatives. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are classical methods for constructing the pyrazole ring. slideshare.netwikipedia.orgjk-sci.com
In the Knorr pyrazole synthesis , this compound is reacted with a 1,3-dicarbonyl compound. jk-sci.comchemhelpasap.comresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the substituted pyrazole. chemhelpasap.com The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound. nih.gov
The Paal-Knorr pyrazole synthesis is a related method that also utilizes 1,4-dicarbonyl compounds to produce pyrroles, and can be adapted for pyrazole synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
Table 2: Synthesis of Pyrazoles from this compound
| Synthesis Name | Reactants | Product |
|---|---|---|
| Knorr Pyrazole Synthesis | This compound + 1,3-Dicarbonyl Compound | Substituted Pyrazole |
| Paal-Knorr Synthesis | This compound + 1,4-Dicarbonyl Compound | Substituted Pyrrole (can be adapted for Pyrazoles) |
Pyridazines: this compound can also be employed in the synthesis of pyridazine (B1198779) heterocycles. These six-membered rings containing two adjacent nitrogen atoms can be formed through various cyclization strategies. For example, condensation of this compound with appropriate α,β-unsaturated ketones or dicarbonyl compounds can lead to the formation of dihydropyridazines, which can then be oxidized to pyridazines. liberty.edu Another approach involves the reaction of this compound with γ-keto acids or their derivatives. uminho.pt The synthesis of pyridazine derivatives is of interest due to their wide range of biological activities. kuleuven.benih.govsci-hub.se
Ring-Closing Reactions Involving the this compound Scaffold
Beyond the formation of simple pyrazoles and pyridazines, the this compound moiety can be incorporated into a larger molecular framework which then undergoes a ring-closing reaction. These intramolecular cyclizations can lead to the formation of more complex fused heterocyclic systems. The specific nature of the cyclization depends on the functional groups present in the rest of the molecule. For instance, a derivative of this compound containing a suitably positioned leaving group and a nucleophilic center can undergo an intramolecular nucleophilic substitution to form a new ring. These types of reactions are crucial in the synthesis of novel compounds with potential applications in various fields of chemistry.
Coupling Reactions and Functional Group Transformations
The reactivity of this compound, as an alkylhydrazine, is characterized by the versatile chemistry of the hydrazine moiety, which readily participates in coupling reactions and various functional group transformations. These reactions are fundamental in the synthesis of more complex molecules, including nitrogen-containing heterocycles.
This compound, like other alkylhydrazines, is a valuable substrate in carbon-nitrogen (C-N) bond-forming reactions. These reactions are pivotal for constructing a wide array of nitrogen-containing organic compounds. Palladium-catalyzed cross-coupling reactions, for instance, have become a general method for synthesizing anilines and their derivatives, and this methodology has been extended to include hydrazine derivatives. nih.govacs.org
Alkylhydrazines can be utilized in multicomponent reactions to generate structurally diverse fused heterocycles. acs.org For example, in a one-pot protocol, an alkylhydrazine can react with isatoic anhydride, leading to an intermediate that, upon subsequent condensation and cyclization with an ortho-iodobenzaldehyde, forms complex heterocyclic systems like indazoloquinazolinones. acs.org This highlights the potential of this compound to serve as a building block in combinatorial chemistry for the rapid generation of compound libraries.
Furthermore, copper-catalyzed C(sp³)–N coupling reactions involving alkyl radical intermediates have been developed using di-tert-butyl hydrazodiformate as an effective amination reagent. acs.org The resulting products can be deprotected to yield alkylhydrazines, which can be further derivatized. acs.org Nickel-catalyzed C-N coupling reactions of (hetero)aryl halides with hydrazones (formed from hydrazines) also provide a route to N-arylhydrazones, which are precursors to various nitrogen heterocycles such as indoles and N-arylpyrazoles. rsc.org
Another significant application of alkylhydrazines is in the synthesis of hydrazinylpyridines through nucleophilic aromatic substitution on chloropyridines. thieme-connect.com This reaction is efficient and can be performed using simple alcohols as solvents, making it an environmentally friendly process. thieme-connect.com
Table 1: Examples of C-N Coupling Reactions Involving Hydrazine Derivatives
| Reaction Type | Catalyst/Reagent | Substrates | Product Class | Reference |
|---|---|---|---|---|
| Multicomponent Reaction | - | Alkylhydrazine, Isatoic Anhydride, o-Iodobenzaldehyde | Fused Heterocycles (e.g., Indazoloquinazolinones) | acs.org |
| Cross-Coupling | Palladium Complex | Aryl Halides, Hydrazines | N-Arylhydrazines | nih.gov |
| Cross-Coupling | Nickel(II) Complex | (Hetero)aryl Halides, Hydrazones | N-Arylhydrazones | rsc.org |
| Nucleophilic Aromatic Substitution | - | Chloropyridines, Alkylhydrazines | Hydrazinylpyridines | thieme-connect.com |
| C(sp³)–N Coupling | Copper Complex | Activated Bromides, Alkenes | Alkylhydrazines (after deprotection) | acs.org |
Hydrazine and its alkyl derivatives, including this compound, are well-known for their role in redox reactions, capable of acting as both reducing agents and being oxidized themselves. organicchemistrydata.org
As reducing agents, hydrazines are most famously used in the Wolff-Kishner reduction, which converts ketones and aldehydes to their corresponding methylene (B1212753) groups under basic conditions. organicchemistrydata.orgwikipedia.org The reaction proceeds through a hydrazone intermediate. wikipedia.org While the classic Wolff-Kishner conditions are harsh, milder variations exist. organicchemistrydata.org Hydrazine derivatives can reduce various functional groups, a property stemming from the thermodynamic stability of the nitrogen gas (N₂) molecule formed as a byproduct. organicchemistrydata.org Low-valent titanium reagents, prepared from titanium tetrachloride and magnesium powder, can efficiently cleave the N-N bond in hydrazines to produce the corresponding amines under mild conditions. semanticscholar.org This reduction is tolerant of various functional groups, including chlorides, esters, and benzyloxyl groups. semanticscholar.org
The oxidation of alkylhydrazines has been studied using various oxidizing agents. Treatment with iodine in the presence of a base typically yields a mixture of the corresponding alkane, alkene, alkyl iodide, and, in aqueous media, alcohol. rsc.org The relative amounts of these products depend on the structure of the alkylhydrazine, the solvent, and the base used. rsc.orgpublish.csiro.au For instance, the oxidation of neopentylhydrazines with iodine has been investigated to understand the involvement of carbocation intermediates. publish.csiro.aupublish.csiro.au Additionally, monoalkylhydrazines can be converted to their corresponding hydrocarbons by hepatic microsomal enzyme systems. oregonstate.edu The autoxidation of 1,1-dimethylhydrazine, which is first-order in the hydrazine and zero-order in oxygen, yields formaldehyde (B43269) dimethylhydrazone, nitrogen, and water as major products. dtic.mil
Table 2: Products from the Oxidation of Alkylhydrazines
| Oxidizing System | Typical Products | Reference |
|---|---|---|
| Iodine / Base | Alkane, Alkene, Alkyl Iodide, Alcohol | rsc.org |
| Hepatic Microsomal Enzymes | Alkane | oregonstate.edu |
| Autoxidation (O₂) | Hydrazone, Nitrogen, Water | dtic.mil |
| Mercuric Oxide | Varies depending on hydrazine structure | oregonstate.edu |
Direct substitution reactions on the (2-methylbutyl) alkyl group of this compound are generally less common than reactions at the more reactive hydrazine moiety. The C-H bonds of the alkyl chain are relatively inert compared to the nucleophilic nitrogen atoms of the hydrazine group. However, the nature of the alkyl group can influence the course of reactions at the hydrazine center.
The primary substitution reactions involving alkylhydrazines are typically nucleophilic substitutions where the hydrazine acts as the nucleophile. For example, alkylhydrazines can displace leaving groups in various substrates. An instance of this is the reaction with substituted dinitroanisoles, where alkylhydrazines can cause the displacement of the methoxy (B1213986) group. mathnet.ru In some cases, this initial substitution is followed by a subsequent intramolecular cyclization. mathnet.ru Alkylhydrazines also participate in nucleophilic aromatic substitution reactions with activated aryl halides, such as chloropyridines, to form hydrazinylpyridines. thieme-connect.com
Electrophilic substitution reactions predominantly occur at the nitrogen atoms of the hydrazine group, which possess lone pairs of electrons. unacademy.comslideshare.net The specific nitrogen atom that is attacked (α or β) can be influenced by steric and electronic factors of both the alkyl substituent and the electrophile.
While direct substitution on the (2-methylbutyl) group itself is not a primary reaction pathway, free radical-mediated halogenation of the alkyl chain could theoretically occur under specific conditions, though this is often not a selective process and would have to compete with reactions at the hydrazine group.
Mechanistic Pathways of this compound Reactions
Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. Research into the mechanisms of alkylhydrazine reactions has focused on identifying key intermediates and determining reaction kinetics.
The elucidation of transient intermediates is key to understanding the reaction mechanisms of alkylhydrazines. In the oxidation of alkylhydrazines, several types of intermediates have been proposed and, in some cases, detected.
Carbocations: Studies on the oxidation of neopentylhydrazines by iodine in the presence of a base suggest that carbocations are likely involved to a significant extent in the formation of alkenes and alcohols, but only to a minor extent as intermediates in alkyl iodide formation. publish.csiro.aupublish.csiro.au
Diazenes (Alkyldiimides): Diazene (B1210634) (RN=NH) intermediates are frequently implicated in the oxidation of monosubstituted hydrazines. nih.govresearchgate.net These species are believed to be precursors to the final products. For example, in the enzyme-catalyzed oxidation of arylalkylhydrazines, the hydrazine is converted to a diazene, which then reacts with oxygen to form an alkyl radical. nih.govresearchgate.net Alkane formation during oxidation is also thought to proceed via intermediate alkyl diimides. publish.csiro.au In the Wolff-Kishner reduction, a diimide anion is a key intermediate formed after the initial hydrazone. wikipedia.org
Radical Intermediates: Free radical intermediates have been observed in the reactions of hydrazine derivatives. nih.gov For example, the reaction of arylalkylhydrazines with monoamine oxidase (MAO) is proposed to involve an alkyl radical that subsequently alkylates the enzyme's flavin cofactor. nih.gov The one-electron oxidation of hydrazine itself leads to the hydrazyl radical (N₂H₃•), which can then lead to intermediates like tetrazane (B14724677) (N₄H₆) and triazene (B1217601) (N₃H₃). acs.org
Hydrazones: Hydrazones are stable, isolable intermediates in many reactions of hydrazines with carbonyl compounds. wikipedia.org They are central to reactions like the Wolff-Kishner reduction and various C-N coupling strategies. wikipedia.orgwikipedia.org
Adducts: In reactions with electrophiles, such as the reaction of substituted hydrazines with pentacyanonitrosylferrate(II), the mechanism involves the initial reversible formation of an adduct where the hydrazine binds to the electrophilic center. nih.gov
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound is scarce, studies on other hydrazine derivatives offer a general understanding.
These studies indicate that the reaction kinetics of this compound would likely be influenced by factors such as the concentration of reactants, temperature, solvent, pH, and the presence of catalysts. The branched nature of the 2-methylbutyl group may also exert a steric influence on the reaction rates compared to linear alkylhydrazines.
Table 3: Summary of Kinetic Findings for Hydrazine Derivative Reactions
| Reaction | Hydrazine Derivative | Kinetic Order | Key Findings | Reference |
|---|---|---|---|---|
| Reaction with Acetic Acid | m-Nitrobenzhydrazide | Pseudo-first-order | Rate is dependent on acid concentration. | nih.gov |
| Reduction of Pu(VI) | Hydroxyethylhydrazine | Complex (multi-step) | Involves consecutive reduction steps (Pu(VI) → Pu(V) → Pu(IV) → Pu(III)). | researchgate.net |
| Oxidation by [IrCl₆]²⁻ | tert-Butylhydrazine, Cyclohexylhydrazine | Overall second-order | Monoalkyl substitution enhances reactivity compared to hydrazine. | researchgate.net |
| Reaction with [Fe(CN)₅NO]²⁻ | Methylhydrazine, Dimethylhydrazine | - | Rate of initial adduct formation decreases with methylation. | nih.gov |
| Autoxidation | 1,1-Dimethylhydrazine | First-order in hydrazine, Zero-order in O₂ | Reaction is catalyzed by metals. | dtic.mil |
Proton-Coupled Electron Transfer Mechanisms
Proton-coupled electron transfer (PCET) represents a fundamental mechanism in the oxidation of many hydrazine derivatives. In these reactions, the transfer of an electron and a proton occur in a concerted or a stepwise manner. The specific pathway is often influenced by the oxidant, the solvent, and the substrate's electronic and steric properties. For alkylhydrazines like this compound, PCET is a crucial step in their metabolism by enzymes such as monoamine oxidase (MAO) and in their electrochemical oxidation.
The general scheme for a stepwise PCET oxidation of an alkylhydrazine (R-NH-NH₂) can be represented as:
Electron Transfer (ET): R-NH-NH₂ + Oxidant → [R-NH-NH₂]•⁺ + Reduced Oxidant
Proton Transfer (PT): [R-NH-NH₂]•⁺ + Base → R-N•-NH₂ + Base-H⁺
Alternatively, a concerted PCET mechanism, where the electron and proton are transferred in a single kinetic step, is also possible. The operative mechanism is dictated by the thermodynamics of the individual electron and proton transfer steps. ljmu.ac.uk
The table below summarizes kinetic parameters for the oxidation of a related alkylhydrazine, ethylhydrazine, by cytochrome P-450, which proceeds via a PCET-like mechanism.
| Parameter | Value | Enzyme System | Source |
| Apparent Affinity (Km) | ~10x higher in EtOH-microsomes vs PB-microsomes | Rat Liver Microsomes | nih.gov |
| Radical Formation Rate | 3- to 5-fold more intense with CYP2E1 vs CYP2B1 | Reconstituted Vesicular Systems | nih.gov |
Table 1: Kinetic Parameters for the Oxidation of Ethylhydrazine. The data highlights the higher affinity and radical formation rate in specific enzyme systems, indicative of an efficient oxidative process.
Radical Intermediate Formation in Oxidative Pathways
A hallmark of alkylhydrazine oxidation is the formation of various radical intermediates. nih.gov Following the initial PCET event, the resulting nitrogen-centered radical can undergo a series of subsequent reactions, leading to the formation of carbon-centered radicals and ultimately stable products.
Electron spin resonance (EPR) spectroscopy, coupled with spin trapping techniques, has been instrumental in detecting and characterizing these transient radical species. nih.gov In the case of alkylhydrazines, the metabolic activation by enzyme systems like cytochrome P-450 has been shown to produce alkyl radicals. nih.gov For instance, the oxidation of 1-methyl-, 1-ethyl-, and 1-isopropylhydrazine (B1211640) generates the corresponding methyl, ethyl, and isopropyl radicals. nih.gov It is therefore highly probable that the oxidation of this compound would generate a (2-methylbutyl) radical.
The general pathway for radical formation and subsequent reaction can be outlined as follows:
Formation of the Hydrazyl Radical: As described in the PCET section, an initial oxidation and deprotonation yields a hydrazyl radical (R-N•-NH₂).
Formation of Diazene: The hydrazyl radical can be further oxidized to form a diazene (or diimide) intermediate (R-N=NH).
Homolytic Cleavage: The diazene intermediate is often unstable and can undergo homolytic cleavage of the C-N bond, releasing molecular nitrogen (N₂) and forming a carbon-centered radical (R•).
R-NH-NH₂ → [R-N•-NH₂] → [R-N=NH] → R• + N₂ + H•
Computational studies on the oxidation of substituted hydrazines support a mechanism initiated by hydrogen abstraction from the -NH₂ group, leading to an N-radical species which is subsequently oxidized. nih.gov The formation of these radical species is considered a key step in the bioactivation and potential toxicity of some hydrazine derivatives. nih.gov
The table below presents thermodynamic data related to the formation of hydrazine and its radical, providing insight into the energetics of these processes. While this data is for unsubstituted hydrazine, it offers a baseline for understanding the thermodynamics of its alkylated derivatives.
| Thermodynamic Property | Value | Compound/Process | Source |
| Heat of Formation (ΔHf°) | +50.6 kJ/mol | Hydrazine (N₂H₄) | sci-hub.se |
| N-N Bond Dissociation Enthalpy (BDE) | Varies by method | Organonitrogen Compounds | researchgate.net |
| Activation Barrier for H abstraction | High for TMT | Tetramethyl tetraazene (TMT) | nih.gov |
Table 2: Thermodynamic Data Relevant to Hydrazine and Radical Formation. The positive heat of formation for hydrazine indicates it is an endothermic compound.
Theoretical and Computational Studies on 2 Methylbutyl Hydrazine and Alkylhydrazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately for a given molecular system, yielding information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules. nanochemres.org It has been successfully applied to various hydrazine (B178648) derivatives to explore their ground state geometry and electronic structure. nanochemres.orgimist.maimist.ma For alkylhydrazines such as (2-Methylbutyl)hydrazine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(dp), are employed to optimize the molecular geometry. nanochemres.orgimist.maresearchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.
The optimized geometry provides key parameters, including bond lengths, bond angles, and dihedral angles. In an alkylhydrazine, the introduction of the (2-Methylbutyl) group influences the geometry of the hydrazine (-NH-NH2) moiety compared to hydrazine itself. The electron-donating nature of the alkyl group can slightly alter the N-N and N-H bond lengths and the angles around the nitrogen atoms. DFT studies on similar systems show that calculated geometric parameters are generally in good agreement with experimental data where available. researchgate.net The structures of hydrazine and its derivatives have been explored using DFT methods to understand their growth mechanisms in atmospheric clusters. science.gov
Table 1: Representative Geometric Parameters for an Alkylhydrazine System Calculated via DFT Note: This table presents typical values for a generic alkylhydrazine system based on computational studies of related molecules, as specific data for this compound is not available. The values illustrate expected geometric parameters.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |
| Bond Length (Å) | N | N | ~1.45 Å | ||
| N | C | ~1.47 Å | |||
| C | C | ~1.54 Å | |||
| **Bond Angle (°) ** | H | N | N | ~110° | |
| C | N | N | ~112° | ||
| Dihedral Angle (°) | H | N | N | H | ~95° |
| C | N | N | H | Varies with conformer |
Ab Initio Calculations for Conformational Analysis
Ab initio calculations, which are based on first principles without reliance on experimental parameters, are particularly valuable for the conformational analysis of flexible molecules like this compound. nih.gov The presence of multiple single bonds (C-C, C-N) allows the molecule to adopt various spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. bath.ac.uk
For the parent hydrazine molecule, ab initio studies have determined that the equilibrium conformation has a dihedral angle of about 95° between the lone pairs on the nitrogen atoms. cdnsciencepub.com The studies also calculated the energy barriers for rotation around the N-N bond and for pyramidal inversion at the nitrogen atoms. cdnsciencepub.comacs.org For this compound, the complexity increases due to the flexible alkyl chain. Ab initio Hartree-Fock methods, often with basis sets like 6-31G(d), are used to perform a potential energy surface scan by systematically rotating the dihedral angles of the molecule. nih.gov This process helps locate the various energy minima (stable conformers) and transition states (rotational barriers). The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature using the Boltzmann distribution. nih.gov
Electronic Property Analysis
Beyond molecular geometry, computational methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. numberanalytics.comru.nl It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the orbital with the highest energy containing electrons, represents the molecule's ability to donate electrons, while the LUMO, the lowest energy orbital without electrons, represents its ability to accept them. ossila.com
In alkylhydrazines, the HOMO is typically localized on the lone pairs of the nitrogen atoms. nanochemres.orgimist.ma This makes the hydrazine moiety a strong electron-donating and nucleophilic center. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com DFT calculations are commonly used to compute the energies of these orbitals for hydrazine derivatives. imist.maresearchgate.netresearchgate.net The introduction of an alkyl group like (2-methylbutyl) tends to raise the energy of the HOMO slightly compared to unsubstituted hydrazine, thereby increasing its electron-donating capability.
Table 2: Illustrative Frontier Molecular Orbital Energies for Simple Hydrazine Systems Note: These values are representative and sourced from general DFT studies on hydrazine and its simple derivatives to illustrate the concepts.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Hydrazine (N₂H₄) | ~ -6.0 to -5.5 | ~ 1.5 to 2.0 | ~ 7.5 to 7.0 |
| Alkylhydrazine (General) | ~ -5.7 to -5.2 | ~ 1.6 to 2.1 | ~ 7.3 to 6.8 |
Atomic Charges and Electronic Density Distributions
The distribution of electrons in a molecule is not uniform. Some atoms attract electrons more strongly than others, leading to partial positive and negative charges. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these partial charges on each atom. imist.maimist.ma For this compound, the highly electronegative nitrogen atoms draw electron density away from the bonded hydrogen and carbon atoms, resulting in significant negative partial charges on the nitrogens. This is complemented by the weak electron-donating inductive effect of the alkyl group.
Table 3: Illustrative NBO Atomic Charges for a Model Alkylhydrazine Note: This table shows typical charge distribution on the key atoms of a simple alkylhydrazine model.
| Atom | Element | Calculated Partial Charge (e) |
| N1 (substituted) | Nitrogen | -0.85 to -0.95 |
| N2 (terminal) | Nitrogen | -1.00 to -1.10 |
| C (alpha to N1) | Carbon | +0.10 to +0.20 |
| H (on N) | Hydrogen | +0.35 to +0.45 |
Dipole Moments and Electrostatic Potentials
A more detailed picture of reactivity is provided by the Molecular Electrostatic Potential (MEP) map. imist.mawavefun.com The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For an alkylhydrazine, the MEP would show a region of strong negative potential (typically colored red) around the nitrogen atoms, corresponding to the high electron density of the lone pairs. researchgate.net This region is the most likely site for attack by electrophiles. Conversely, the hydrogen atoms bonded to nitrogen would exhibit positive potential (typically colored blue), marking them as potential sites for interaction with nucleophiles or for hydrogen bonding. imist.maresearchgate.net
Reactivity and Stability Predictions
Theoretical and computational chemistry provides powerful tools to predict the reactivity and stability of molecules like this compound. Methods such as Density Functional Theory (DFT) are instrumental in understanding the electronic structure and its implications for chemical behavior.
The reactivity of alkylhydrazines is intrinsically linked to their electronic structure. Computational models, particularly DFT, are employed to elucidate reaction mechanisms by examining the energies of reactants, transition states, and products. nih.govsmu.edu The distribution of electron density, molecular orbitals, and electrostatic potential are key to predicting how and why reactions occur.
Studies on hydrazine derivatives show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's stability; a smaller gap generally implies higher reactivity. scirp.orgscirp.org For alkylhydrazines, the nitrogen atoms, with their lone pairs of electrons, are typically the sites of highest electron density and often represent the HOMO. This makes them susceptible to electrophilic attack.
The reaction mechanism for many hydrazine derivatives often involves the nitrogen lone pairs. For instance, in reactions with carbonyl compounds, the nucleophilic nitrogen attacks the electrophilic carbonyl carbon. researchgate.net The specific pathways and the regioselectivity of such reactions can be rationalized by analyzing the calculated charges on each atom and the coefficients of the frontier molecular orbitals. rsc.org
Computational approaches like the Unified Reaction Valley Approach (URVA) can dissect a reaction mechanism into distinct phases, offering a detailed picture of bond breaking and formation processes. nih.govsmu.edu This analysis reveals how the electronic structure of the reactants, such as an alkylhydrazine, evolves along the reaction coordinate, highlighting the electronic factors that govern the reaction's energetics and mechanism.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | Correlates with chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org |
| Calculated Dipole Moment | 1.8 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Data is illustrative and based on general values for simple alkylhydrazines calculated using DFT methods.
Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. acs.orgsavemyexams.comnmrdb.org By calculating the magnetic shielding tensors of the nuclei in a molecule's optimized geometry, it is possible to estimate the chemical shifts that would be observed experimentally. For this compound, different signals would be expected for the chemically non-equivalent protons and carbons in the 2-methylbutyl group and near the hydrazine moiety. The local electronic environment, influenced by factors like electronegativity and steric effects, dictates the specific chemical shift values. Software tools often use empirical data and theoretical calculations to provide predicted spectra. nmrdb.org
| Atom/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| CH₃ (at C4) | ~11 | ~0.9 (t) |
| CH₃ (at C2) | ~17 | ~0.9 (d) |
| CH₂ (at C3) | ~25 | ~1.2 (m) |
| CH (at C2) | ~34 | ~1.6 (m) |
| CH₂ (at C1, attached to NH₂) | ~55 | ~2.8 (t) |
| NH₂ | N/A | Broad, ~3.3 |
| NH | N/A | Broad, ~4.5 |
Values are illustrative estimates based on computational models and typical ranges for alkyl groups and hydrazines. Actual spectra can be influenced by solvent and other experimental conditions. Multiplicity (t=triplet, d=doublet, m=multiplet) is also predicted.
IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. imist.ma These calculations predict the positions and intensities of absorption bands corresponding to different vibrational modes, such as N-H stretching, C-H stretching, and various bending vibrations. researchgate.net For this compound, characteristic N-H stretching bands would be expected in the region of 3300-3400 cm⁻¹, while C-H stretching vibrations from the alkyl group would appear around 2800-3000 cm⁻¹. acs.orgmdpi.com Comparing theoretical spectra with experimental data helps to confirm the structure of a synthesized compound. acs.org
Intermolecular Interactions and Cluster Formation
The behavior of this compound in the condensed phase is governed by intermolecular interactions, primarily hydrogen bonding. The hydrazine moiety (-NH-NH₂) can act as both a hydrogen bond donor and acceptor. Computational studies are crucial for understanding the geometry and energetics of these interactions.
Theoretical models can be used to study the formation of dimers and larger clusters of alkylhydrazines. diva-portal.orgnih.gov These studies often employ high-level ab initio or DFT methods to calculate the interaction energies and geometries of these clusters. rsc.orgmdpi.com The N-H···N hydrogen bond is a key interaction, and its strength can be quantified through these calculations. The presence of the alkyl group can introduce steric hindrance and also contribute to weaker van der Waals interactions.
Molecular dynamics (MD) simulations can provide insight into the dynamic behavior of alkylhydrazine molecules in solution, showing how they aggregate and how solvent molecules are arranged around them. nih.govnih.govnjit.edu These simulations can reveal preferred orientations and the lifetime of hydrogen bonds, offering a more complete picture of the liquid structure. Studies on similar systems, like peptides, show that MD simulations can successfully predict aggregation propensity. diva-portal.org
| Interaction Type | Calculated Interaction Energy (kcal/mol) | Contributing Forces |
|---|---|---|
| N-H···N Hydrogen Bond | -4 to -6 | Electrostatic, Dispersion |
| van der Waals (Alkyl chains) | -0.5 to -2 | Dispersion |
Data is illustrative and based on computational studies of simple hydrazine and alkylamine dimers. The actual energies for this compound would depend on the specific geometry of the dimer.
The study of cluster formation is also relevant to understanding nucleation and particle formation processes where alkylhydrazines might be involved. Computational chemistry can predict the stability of small clusters and the pathways to their formation, which is important in fields like atmospheric science.
Applications of 2 Methylbutyl Hydrazine in Advanced Chemical Synthesis and Materials Research
Role as a Versatile Reagent in Organic Synthesis
The utility of (2-Methylbutyl)hydrazine in organic synthesis stems from the nucleophilic nature of its two adjacent nitrogen atoms. This functionality allows it to participate in a wide range of chemical transformations, establishing it as a key component for constructing complex molecular frameworks.
This compound functions as a fundamental molecular entity, or building block, for the assembly of more intricate organic compounds. hilarispublisher.com Hydrazine (B178648) derivatives are crucial for the modular, bottom-up construction of diverse molecular architectures. enamine.net The incorporation of the (2-methylbutyl) group introduces a chiral, aliphatic side chain, which can be critical for influencing the stereochemistry and physical properties, such as lipophilicity, of the final molecule.
This compound can be used to introduce the N-N bond, a key feature in many biologically active molecules and functional materials. semanticscholar.org Its derivatives, particularly hydrazones formed by condensation with aldehydes and ketones, are stable and versatile intermediates that serve as platforms for further molecular elaboration. nih.govsemanticscholar.org The development of structurally simple building blocks like hydrazones can lead to the creation of materials with sophisticated functions. nih.govsemanticscholar.org
This compound is a precursor for a variety of advanced synthetic intermediates. One of the most common transformations is its reaction with carbonyl compounds to form the corresponding N-(2-methylbutyl)hydrazones. These hydrazones are not merely products but are themselves reactive intermediates for subsequent reactions.
For instance, protected forms of hydrazines, such as carbazates, are widely used reagents for preparing disubstituted hydrazines, which are valuable intermediates in their own right. orgsyn.orgresearchgate.net The direct reductive alkylation of the hydrazine moiety is another pathway to generate more complex substituted hydrazine intermediates. organic-chemistry.org These intermediates are pivotal in the synthesis of a broad spectrum of compounds, including those with applications in pharmaceuticals and agrochemicals. enamine.net
Table 1: Examples of Synthetic Intermediates Derived from this compound
| Reactant | Intermediate Class | Resulting Structure |
| Aldehyde (R-CHO) | Hydrazone | R-CH=N-NH-(CH₂CH(CH₃)CH₂CH₃) |
| Ketone (R₂C=O) | Hydrazone | R₂C=N-NH-(CH₂CH(CH₃)CH₂CH₃) |
| Acyl Chloride (R-COCl) | Acylhydrazide | R-CO-NH-NH-(CH₂CH(CH₃)CH₂CH₃) |
Contributions to Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a key reactant in the synthesis of various nitrogen-containing heterocycles, leveraging the bidentate nucleophilic character of the hydrazine group. semanticscholar.org
The most prominent application of hydrazines in heterocyclic chemistry is the synthesis of pyrazoles. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly effective method for constructing the pyrazole (B372694) ring, often referred to as the Knorr pyrazole synthesis. nih.govyoutube.com In this reaction, this compound acts as the binucleophile that condenses with the two electrophilic carbonyl centers of the 1,3-dicarbonyl substrate, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Using this compound in this synthesis directly installs the 2-methylbutyl group at the N-1 position of the pyrazole ring. This approach allows for the creation of a library of N-substituted pyrazoles with a chiral sidechain. nih.gov The reaction is versatile and can be applied to various 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other suitable precursors to yield polysubstituted pyrazoles. nih.govorganic-chemistry.org Beyond pyrazoles, this compound can be used to synthesize other aza-heterocycles like pyrazolines, triazinones, and pyranopyrimidines through reactions with different substrates. nih.govrsc.org
Table 2: Synthesis of N-(2-Methylbutyl)pyrazoles
| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Derivative |
| Acetylacetone | 1-(2-Methylbutyl)-3,5-dimethyl-1H-pyrazole |
| Dibenzoylmethane | 1-(2-Methylbutyl)-3,5-diphenyl-1H-pyrazole |
| Ethyl Acetoacetate | 1-(2-Methylbutyl)-3-methyl-1H-pyrazol-5(4H)-one |
The hydrazone derivatives of this compound are excellent ligands for coordinating with metal ions. jptcp.com The imine nitrogen and the adjacent amide or amine nitrogen can act as a bidentate chelate, forming stable complexes with a wide range of transition metals. nih.govchemistryjournal.netnih.gov This chelating ability is the basis for its use in forming coordination polymers and other metal-organic materials.
The properties of these materials can be tuned by the choice of the metal ion and the specific hydrazone ligand. The presence of the bulky and chiral 2-methylbutyl group can influence the steric and electronic properties of the resulting metal complex, potentially inducing chirality in the final polymeric structure. These complexes have applications in catalysis and materials science. nih.govnih.gov
Development of Novel Chemical Entities
The use of this compound facilitates the development of novel chemical entities by allowing for the strategic incorporation of a chiral N-substituent. In medicinal chemistry, for example, modifying a known pharmacophore with the 2-methylbutyl group can lead to new analogues with altered potency, selectivity, or pharmacokinetic profiles.
For instance, the synthesis of novel pyrazole derivatives for drug discovery often involves the reaction of substituted hydrazines with various precursors. nih.govnih.gov Similarly, fragment-based drug design can utilize acyl hydrazine fragments to build new potential enzyme inhibitors. nih.gov By starting with this compound, chemists can systematically explore the chemical space around a core structure, leading to the discovery of new compounds with unique biological or material properties.
Design of Molecules with Tunable Reactivity
The chiral nature of this compound makes it a powerful component in the design of molecules where reactivity can be precisely controlled, particularly in the realm of asymmetric synthesis and liquid crystals.
The introduction of a chiral center, such as the 2-methylbutyl group, into a molecule can significantly influence its chemical and physical properties. In the context of liquid crystals, chiral dopants are used to induce a helical twist in the nematic phase, leading to the formation of a cholesteric or chiral nematic phase. The tightness of this helical twist, known as the helical twisting power (HTP), is a critical parameter that determines the selective reflection of light by the liquid crystal material.
Research has shown that compounds incorporating a chiral (2-methylbutyl) moiety, such as S-4'-(2-methylbutyl)-4-cyanobiphenyl, are effective chiral dopants. dss.go.th The handedness and pitch of the induced helix are directly related to the stereochemistry and concentration of the chiral dopant. This allows for the precise tuning of the optical properties of the liquid crystal material by adjusting the amount of the chiral hydrazine derivative. The ability to control the helical structure of liquid crystals is crucial for their application in displays, sensors, and optical devices. unl.ptnih.gov
The reactivity of the hydrazine group in this compound also allows for its incorporation into various molecular scaffolds. Through condensation reactions with carbonyl compounds, it can form chiral hydrazones. These hydrazones can then serve as intermediates in asymmetric synthesis, where the chiral auxiliary, the (2-methylbutyl) group, directs the stereochemical outcome of subsequent reactions. This approach enables the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.
| Parameter | Description | Tunability Mechanism |
| Helical Twisting Power (HTP) | The ability of a chiral dopant to induce a helical structure in a nematic liquid crystal. | The concentration and enantiomeric purity of the this compound derivative directly influence the pitch of the helical structure. |
| Stereoselectivity | The preferential formation of one stereoisomer over another in a chemical reaction. | The chiral (2-methylbutyl) group acts as a chiral auxiliary, directing the approach of reagents to a prochiral center. |
| Chiroptical Response | The differential interaction of a chiral molecule with left and right circularly polarized light. | The incorporation of the this compound moiety into chromophoric systems can lead to molecules with tunable circular dichroism (CD) and circularly polarized luminescence (CPL) properties. |
Exploration in Materials Science for Unique Properties
The unique structural features of this compound have prompted its exploration in materials science for the development of polymers and functional materials with distinctive properties. The combination of chirality and the reactive hydrazine group opens up avenues for creating materials with tailored optical, thermal, and mechanical characteristics.
One area of significant interest is the synthesis of chiral polymers. By incorporating this compound as a monomer or as a side-chain substituent, it is possible to impart chirality to the polymer backbone. rsc.orgmdpi.com This can lead to the formation of helical polymer structures, which exhibit interesting chiroptical properties. Such chiral polymers are being investigated for applications in chiral separations, asymmetric catalysis, and as materials for optical data storage.
Furthermore, the hydrazine functionality can be utilized to synthesize polyhydrazides, a class of polymers known for their thermal stability and mechanical strength. The introduction of the chiral (2-methylbutyl) group into the polyhydrazide backbone can lead to materials with enhanced properties, such as improved solubility in organic solvents and the ability to form organized, chiral supramolecular structures. Research into malic acid-derived polyhydrazides has shown their potential as stabilizing and reducing agents in the synthesis of metal nanoparticles, suggesting that chiral polyhydrazides derived from this compound could offer unique advantages in the preparation of chiral plasmonic materials. mdpi.com
The ability of the hydrazine group to participate in various chemical reactions, including condensation and cyclization reactions, provides a versatile platform for the post-polymerization modification of materials. This allows for the introduction of other functional groups onto the polymer chain, further tailoring the material's properties for specific applications. For instance, the development of sequence-defined polymers with diverse side-chain functionalities has been demonstrated using a triazine-based chemistry, a concept that could be extended to polymers derived from this compound to create complex, functional materials. nih.gov
| Material Type | Unique Property | Potential Application |
| Chiral Liquid Crystals | Tunable helical twisting power and selective light reflection. | Displays, optical sensors, smart windows. |
| Chiral Polymers | Helical conformation, chiroptical activity. | Chiral chromatography, asymmetric catalysis, data storage. |
| Polyhydrazides | High thermal stability, mechanical strength, potential for chirality transfer. | High-performance films, fibers, chiral nanomaterial synthesis. |
| Functionalized Materials | Tailorable properties through post-polymerization modification. | Drug delivery systems, responsive materials, catalysts. |
Advanced Analytical Methodologies for 2 Methylbutyl Hydrazine and Its Research Relevant Derivatives
Chromatographic Separation and Quantification
Chromatography is the cornerstone for separating (2-Methylbutyl)hydrazine from complex mixtures. The inherent reactivity and polarity of alkylhydrazines can present analytical challenges, often necessitating derivatization to improve stability and chromatographic performance. researchgate.net
Gas Chromatography (GC) with Selective Detectors (e.g., NPD, FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For alkylhydrazines, direct injection can be challenging due to their polarity and potential for thermal degradation. researchgate.net Therefore, pre-column derivatization is frequently employed to create more stable and volatile derivatives. researchgate.netresearchgate.net
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds. It provides a response proportional to the mass of carbon, making it suitable for quantification. While not selective for nitrogen-containing compounds, its reliability makes it a common choice when high selectivity is not required. cdc.gov For this compound, derivatization with reagents like acetone (B3395972) can form a stable hydrazone, which exhibits good chromatographic behavior for FID analysis. sielc.com
Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. cdc.gov This selectivity makes it exceptionally useful for detecting trace amounts of this compound in complex matrices, as it minimizes interference from co-eluting hydrocarbons. cdc.govnih.gov The high sensitivity of NPD to the nitrogen atoms in the hydrazine (B178648) moiety allows for low detection limits.
Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides unequivocal identification and quantification. cdc.gov The MS detector separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for this compound or its derivatives. researchgate.net Operating in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, enhances sensitivity and selectivity for trace-level analysis. researchgate.netresearchgate.net
| Detector | Principle of Operation | Selectivity for this compound | Key Research Application |
|---|---|---|---|
| Flame Ionization (FID) | Ions are produced by combustion in a hydrogen-air flame; the resulting current is measured. | Non-selective; responds to most organic compounds. | Quantification in relatively simple matrices where high sensitivity is not the primary concern. |
| Nitrogen-Phosphorus (NPD) | Nitrogen-containing compounds are selectively ionized on a heated alkali metal bead. | Highly selective for nitrogen. | Trace-level quantification in complex environmental or biological samples. nih.gov |
| Mass Spectrometry (MS) | Compounds are ionized and fragmented; ions are separated by mass-to-charge ratio. | Highly selective (especially in SIM mode); provides structural confirmation. | Definitive identification and quantification of the analyte and its transformation products. researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, ELSD, ECD, MS)
High-Performance Liquid Chromatography (HPLC) is well-suited for polar, non-volatile, or thermally labile compounds, making it a valuable alternative to GC for hydrazine analysis.
UV-Visible (UV-Vis) Detection: Hydrazine and its simple alkyl derivatives lack strong chromophores, resulting in poor sensitivity with UV detection. labmanager.com To overcome this, pre-column derivatization with a UV-active agent, such as p-dimethylaminobenzaldehyde or 2-hydroxy-1-naphthaldehyde, is a common strategy. google.comciac.jl.cn This reaction forms a hydrazone derivative with strong absorbance at a specific wavelength, enabling sensitive and selective quantification. google.comciac.jl.cn
Evaporative Light Scattering Detection (ELSD): The ELSD is a "quasi-universal" detector that is independent of the analyte's optical properties. flash-chromatography.comchromatographyonline.com It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. labmanager.combiotage.com This makes ELSD ideal for analyzing this compound in its native form without derivatization. helixchrom.com It is compatible with gradient elution, a significant advantage over refractive index detectors for analyzing complex mixtures. quercus.belcms.cz
Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for electroactive compounds. cdc.gov Hydrazines can be readily oxidized at the surface of a working electrode at a specific potential. dtic.mil This allows for the direct detection of this compound with high sensitivity, often without the need for derivatization, making it a powerful tool for trace analysis in environmental or biological samples. dtic.mil
Mass Spectrometry (MS): The combination of HPLC with MS (LC-MS) offers high sensitivity and specificity for the analysis of hydrazine derivatives. nih.gov Electrospray ionization (ESI) is a common interface that enables the analysis of polar compounds. LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and structural information, making it suitable for demanding applications such as determining metabolites in biological fluids. nih.govresearchgate.net
| Detection Mode | Principle of Operation | Applicability for this compound | Notes |
|---|---|---|---|
| Ultraviolet (UV) | Measures the absorbance of light by the analyte. | Requires pre-column derivatization with a UV-active reagent. ciac.jl.cn | Wavelength selection depends on the derivatizing agent used. |
| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Excellent for direct detection without derivatization; universal response. quercus.be | Compatible with gradient elution; analyte must be less volatile than the mobile phase. lcms.cz |
| Electrochemical (ECD) | Measures the current resulting from the oxidation or reduction of the analyte. | Highly sensitive and selective for direct analysis of underivatized hydrazine. dtic.mil | Requires a specific electrode potential for optimal response. |
| Mass Spectrometry (MS) | Provides mass-to-charge ratio information for analyte identification and quantification. | Offers the highest selectivity and sensitivity; provides structural confirmation. nih.gov | The method of choice for complex matrices and metabolite identification. |
Ion and Ion-Exclusion Chromatography for Polar Species
Ion chromatography (IC) is a subset of HPLC that specializes in the separation of ionic species. It is an effective method for the direct determination of hydrazines, which are basic and exist as cations in acidic mobile phases. tandfonline.com
Ion-Exchange Chromatography: In this mode, this compound in its protonated form is separated on a cation-exchange column. dtic.mil The retention is based on the electrostatic interaction between the positively charged analyte and the negatively charged stationary phase. Elution is typically achieved using an acidic buffer, and detection can be performed using amperometry (electrochemical detection) or conductivity. dtic.miltandfonline.com This approach allows for the simultaneous determination of various hydrazine derivatives. tandfonline.com
Ion-Exclusion Chromatography: This technique can be used to separate ionic species from neutral ones. A highly sensitive method for hydrazine has been developed using an anion-exchange column in the hydroxide (B78521) form, where the hydrazine cation is separated by an ion-exclusion/penetration effect. researchgate.netnih.gov This method can be coupled with post-column ion-exchange reactors to enhance the conductivity signal, achieving very low detection limits (ppb levels). researchgate.netnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes
HILIC is a powerful chromatographic mode for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase HPLC. chromatographyonline.comsigmaaldrich.com The technique uses a polar stationary phase (such as silica (B1680970) or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer. sigmaaldrich.comchromatographyonline.com
The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase. chromatographyonline.comchromatographyonline.com this compound, being a polar molecule, is well-suited for HILIC separation. A key advantage of HILIC is the use of high-organic-content mobile phases, which promotes efficient nebulization and desolvation in ESI-MS, leading to significant enhancements in sensitivity. chromatographyonline.com This makes HILIC-MS an excellent platform for the trace analysis of polar compounds like alkylhydrazines. tandfonline.com
Spectroscopic Characterization Techniques
While chromatography is used for separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds. uobasrah.edu.iq Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the this compound molecule.
¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). For this compound, distinct signals would be expected for the protons on the hydrazine nitrogen atoms (-NHNH₂), as well as for the methyl, methylene (B1212753), and methine protons of the 2-methylbutyl group.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for each of the five carbon atoms in the alkyl chain, with their chemical shifts indicating whether they are part of a methyl, methylene, or methine group.
| Technique | Information Provided | Application to this compound Structure |
|---|---|---|
| ¹H NMR | Chemical shift, signal integration, spin-spin splitting patterns. | Confirms the presence and connectivity of CH₃, CH₂, and CH groups in the alkyl chain; identifies labile N-H protons. |
| ¹³C NMR | Number and electronic environment of carbon atoms. | Identifies the five distinct carbon environments within the 2-methylbutyl group. |
| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei (H-H, C-H). | Establishes the precise bonding framework by showing which protons are coupled to each other and which protons are attached to which carbons. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Spectroscopic methods are fundamental tools for the structural elucidation and quantification of hydrazine compounds.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by vibrations of the hydrazine moiety and the alkyl chain. The N-H stretching vibrations in hydrazines typically appear as one or two bands in the 3350-3250 cm⁻¹ region. researchgate.netwashington.edu The N-H bending (scissoring) vibration is observed around 1650-1580 cm⁻¹. The N-N stretching vibration is often weak and appears in the 1100-1000 cm⁻¹ range. washington.edu The 2-methylbutyl group gives rise to characteristic alkane absorptions, including C-H stretching just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹. docbrown.infomsu.edu
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3350 - 3250 | Medium-Strong |
| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2960 - 2850 | Strong |
| N-H Bend | -NH₂ | 1650 - 1580 | Medium-Variable |
| C-H Bend | CH₂, CH₃ | 1470 - 1450 | Medium |
| C-H Bend (umbrella) | CH₃ | ~1370 | Medium |
UV-Visible (UV-Vis) Spectroscopy is less direct for simple alkylhydrazines like this compound, as they lack strong chromophores and exhibit only weak absorption in the far-UV region. google.com However, UV-Vis spectroscopy becomes a powerful quantitative tool when combined with derivatization. By reacting the hydrazine with a chromophoric agent, typically an aldehyde or ketone, a hydrazone derivative is formed. researchgate.net This new compound possesses an extended conjugated system, shifting the maximum absorbance (λmax) to the near-UV or visible region, which is more suitable for analysis. scholarsresearchlibrary.comrsc.org For instance, the reaction of hydrazine with p-dimethylaminobenzaldehyde yields a brightly colored product with a λmax around 457-480 nm. scholarsresearchlibrary.comrsc.orgresearchgate.net This approach dramatically enhances sensitivity and selectivity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and structural features of this compound. The molecular formula for this compound is C₅H₁₄N₂, corresponding to a monoisotopic mass of approximately 102.1157 g/mol . In techniques like atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ at m/z 103.1235 is often observed. bris.ac.uk
Electron ionization (EI) mass spectrometry induces fragmentation, providing a unique pattern that serves as a molecular fingerprint. The fragmentation of alkylhydrazines is influenced by the stability of the resulting carbocations and radical species. For this compound, key fragmentation pathways include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is common.
Alkyl chain fragmentation: The 2-methylbutyl group can lose neutral fragments, such as methyl (•CH₃, 15 Da) or ethyl (•C₂H₅, 29 Da) radicals, leading to corresponding fragment ions. docbrown.infoyoutube.com
N-N bond cleavage: While less common for the molecular ion, cleavage of the nitrogen-nitrogen bond can occur in subsequent fragmentation steps.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge) | Proposed Ion Structure | Formation Pathway |
|---|---|---|
| 102 | [C₅H₁₄N₂]⁺• | Molecular Ion (M⁺•) |
| 87 | [C₄H₁₁N₂]⁺ | Loss of •CH₃ from the alkyl chain |
| 73 | [C₃H₉N₂]⁺ | Loss of •C₂H₅ from the alkyl chain |
| 71 | [C₅H₁₁]⁺ | Cleavage of C-N bond, forming the 2-methylbutyl cation |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl group (e.g., loss of •CH₃ from C₅H₁₁⁺) |
| 43 | [C₃H₇]⁺ | Further fragmentation of the alkyl group |
Note: The base peak is often associated with the most stable carbocation formed, which for branched alkanes is typically a tertiary or secondary carbocation. docbrown.infodocbrown.info
Derivatization Strategies for Enhanced Analysis
Derivatization is a cornerstone of hydrazine analysis, employed to overcome issues like poor chromatographic retention, low detector response, and instability. cdc.govnih.gov
Pre-column and Post-column Derivatization
In the context of chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization can be performed either before or after the sample is introduced into the column.
Pre-column Derivatization: This is the most common approach for hydrazines. nih.govrsc.org The analyte is reacted with a derivatizing agent prior to injection into the chromatograph. This converts the polar, volatile, and often unstable hydrazine into a more stable, less polar, and more easily detectable derivative. nih.gov This method allows for the removal of excess reagent before analysis and can be optimized for reaction completion. google.com
Post-column Derivatization: In this technique, the sample is first separated in its native form by the chromatographic column. The derivatizing agent is then continuously introduced into the mobile phase stream exiting the column, and the reaction occurs in a reactor coil before the flow stream reaches the detector. This method is useful for analytes that may produce multiple derivative products or are unstable under pre-column reaction conditions.
Selection of Derivatizing Agents (e.g., Aldehydes)
The choice of derivatizing agent is critical and depends on the analytical technique being used. For UV-Vis or fluorescence detection, the agent is chosen to create a derivative with strong absorption or emission at a specific wavelength. Aldehydes are widely used because they react readily and specifically with the primary amine group of hydrazines to form stable hydrazones. osha.govresearchgate.net
Table 3: Common Aldehyde Derivatizing Agents for Hydrazine Analysis
| Derivatizing Agent | Resulting Derivative | Analytical Advantage | Reference(s) |
|---|---|---|---|
| p-Dimethylaminobenzaldehyde | p-Dimethylaminobenzalazine | Forms a brightly colored product with strong absorbance in the visible region (~460 nm), enhancing selectivity. | scholarsresearchlibrary.comnih.govosha.gov |
| Salicylaldehyde | Salicylaldehyde azine | Forms a derivative suitable for HPLC with UV or electrochemical detection. | rasayanjournal.co.indtic.mil |
| Benzaldehyde | Benzalazine | Creates a UV-active derivative that can be separated from interferences by HPLC. The derivative has a maximum absorption around 300 nm. | osha.gov |
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde hydrazone | Shifts the maximum absorption wavelength significantly into the visible region (~416 nm), reducing matrix interference. | rsc.org |
Method Development and Optimization in Research Matrices
Developing a reliable analytical method for this compound requires careful optimization, particularly when dealing with complex biological or environmental samples (research matrices).
Strategies for Minimizing Degradation and Interference
Hydrazine and its alkylated derivatives are susceptible to degradation and analytical interference, which can compromise the accuracy of results.
Minimizing Degradation: Hydrazines are prone to autoxidation, a process that can be catalyzed by metal ions and is faster under neutral or alkaline conditions. cdc.govresearchgate.net To ensure sample integrity, several strategies are employed:
Acidification: Samples are often collected and stored in an acidic medium (e.g., hydrochloric or sulfuric acid). The resulting protonation to form the hydrazinium (B103819) salt stabilizes the compound against oxidation. cdc.govresearchgate.net
Immediate Analysis/Derivatization: Whenever possible, samples should be analyzed or derivatized immediately after collection to minimize storage-related degradation. cdc.gov
Control of Temperature: Storing samples at low temperatures can slow the rate of degradation.
Minimizing Interference: Research matrices can contain numerous compounds that may interfere with the analysis. Aromatic amines and other carbonyl-containing compounds can sometimes interfere with colorimetric or derivatization-based methods. osha.govsteamforum.com
Chromatographic Selectivity: The power of techniques like HPLC and GC lies in their ability to separate the analyte of interest from interfering matrix components. Method development involves optimizing the column type, mobile phase composition (for HPLC), or temperature programming (for GC) to achieve baseline resolution between the this compound derivative and any potential interferents. osha.gov
Selective Derivatization: Choosing a derivatizing agent that reacts specifically with hydrazines under particular pH or temperature conditions can enhance the selectivity of the method. rsc.org
Selective Detection: Using a highly selective detector, such as a mass spectrometer (MS) or a fluorescence detector, can distinguish the analyte from co-eluting impurities. Tandem mass spectrometry (MS/MS) is particularly powerful for unequivocally identifying and quantifying the analyte in complex samples. nih.govnih.gov
Table 4: Summary of Strategies for Method Optimization
| Challenge | Strategy | Rationale | Reference(s) |
|---|---|---|---|
| Analyte Degradation | Sample acidification | Protonation stabilizes the hydrazine against oxidation. | cdc.govresearchgate.net |
| Immediate processing | Minimizes time for degradation reactions to occur. | cdc.gov | |
| Low-temperature storage | Reduces the kinetic rate of decomposition. | - | |
| Matrix Interference | Chromatographic optimization | Separates the analyte derivative from co-eluting compounds. | osha.gov |
| Use of selective detectors (MS, MS/MS) | Provides high specificity based on mass-to-charge ratio and fragmentation patterns. | nih.govnih.gov |
Sensitivity and Selectivity Enhancements for Trace Analysis
The accurate quantification of this compound and its derivatives at trace levels presents significant analytical challenges due to their polarity, reactivity, and low molecular weight. To overcome these challenges, various strategies have been developed to enhance both the sensitivity and selectivity of analytical methods. These approaches primarily involve chemical derivatization to improve chromatographic behavior and detection characteristics, as well as the utilization of highly sensitive detection techniques.
Chemical derivatization is a cornerstone for the trace analysis of alkylhydrazines. This process involves reacting the analyte with a specific reagent to form a more stable, less polar, and more easily detectable derivative. This is particularly crucial for gas chromatography (GC) to prevent peak tailing and improve volatility. For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore, significantly enhancing detection by UV-Vis or fluorescence detectors.
One widely adopted derivatization strategy for hydrazines is the reaction with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. For instance, derivatization with p-dimethylaminobenzaldehyde (DBA) yields a p-dimethylaminobenzalazine product that can be readily analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). This method has demonstrated excellent sensitivity, with instrumental detection limits in the low nanogram per milliliter range. nih.gov Another effective reagent is pentafluorobenzaldehyde (B1199891) (PFB), which reacts with hydrazine to form decafluorobenzaldehyde azine. This derivative is highly amenable to GC-MS analysis, offering enhanced sensitivity and selectivity. nih.gov The use of acetone as a derivatizing agent for GC-MS analysis has also been reported, providing a simple and rapid method for the determination of trace levels of hydrazine derivatives. researchgate.netnih.gov
Fluorescent labeling is another powerful technique to enhance sensitivity, particularly for HPLC analysis. Reagents such as dansyl hydrazine and newly synthesized fluorescent hydrazides can react with carbonyl-containing derivatives of the target analyte. Some novel hydrazides have been shown to increase sensitivity by more than 20-fold compared to traditional reagents like dansyl hydrazine. nih.gov This approach is especially valuable when analyzing complex biological or environmental samples.
In addition to derivatization, the choice of analytical instrumentation and detection method plays a pivotal role in achieving low detection limits. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS and LC-MS/MS), offers unparalleled selectivity and sensitivity. Selected Ion Monitoring (SIM) in GC-MS, for example, allows for the detection of specific derivative fragments, significantly reducing background noise and improving the signal-to-noise ratio for trace analytes. researchgate.net
Electrochemical detection methods also provide a highly sensitive alternative for the analysis of hydrazines. Techniques utilizing modified electrodes, such as those with poly(dopamine) or nanoporous gold, have demonstrated the ability to detect hydrazine at nanomolar concentrations. nih.govmdpi.com These methods are based on the electrocatalytic oxidation of hydrazine on the modified electrode surface, offering a direct and sensitive measurement. mdpi.com
The table below summarizes various derivatization reagents and analytical techniques that have been successfully employed to enhance the sensitivity and selectivity of trace-level hydrazine analysis, which are applicable to this compound and its derivatives.
Table 1: Derivatization Reagents and Analytical Techniques for Enhanced Trace Analysis of Hydrazines
| Derivatization Reagent | Analytical Technique | Enhancement Principle | Typical Detection Limits |
| p-dimethylaminobenzaldehyde (DBA) | LC/MS/MS | Forms a stable, ionizable derivative | 0.003 ng/mL (instrumental) nih.gov |
| Pentafluorobenzaldehyde (PFB) | GC-MS | Creates a highly volatile and electron-capturing derivative | <10 ng/g nih.gov |
| Acetone | GC-MS | Simple, rapid formation of a stable hydrazone | 1 ppm relative to matrix researchgate.net |
| Fluorescent Hydrazides | HPLC-Fluorescence | Introduces a highly fluorescent tag | >20-fold increase over dansyl hydrazine nih.gov |
| 5-Nitro-2-furaldehyde | Spectrophotometry | Forms a colored derivative with distinct absorption bands | 1.5 - 5 µg/L researchgate.net |
Further research into novel derivatization reagents and advanced detection systems continues to push the boundaries of sensitivity and selectivity for the analysis of this compound and other substituted hydrazines in complex matrices.
Q & A
Q. What are the standard synthetic methodologies for preparing (2-Methylbutyl)hydrazine derivatives?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Reacting hydrazides with acyl chlorides (e.g., 2-hydroxybenzohydrazide + 2-chloroacetyl chloride in dichloromethane under reflux) to form N-substituted hydrazides .
- Hydrazinolysis of esters, such as reacting methyl isobutyrate with hydrazine hydrate to yield hydrazide derivatives . Critical parameters include stoichiometric ratios (1:1 molar ratio for hydrazide:acyl chloride), temperature control (0–5°C for exothermic steps), and solvent selection (polar aprotic solvents for better reactivity).
Q. Which spectroscopic and thermal techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- Spectroscopy : NMR (¹H/¹³C) to confirm hydrazine backbone and substituent positions; IR to identify N-H and C=O stretches .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess decomposition temperatures and stability, critical for applications in drug design or materials science .
Q. What are the common reaction pathways for this compound in organic synthesis?
Methodological Answer:
- Condensation : Forms hydrazones with carbonyl compounds (e.g., aldehydes/ketones), useful in synthesizing Schiff bases for coordination chemistry .
- Oxidation : Generates azo compounds under controlled oxidative conditions (e.g., using MnO₂), applicable in dye synthesis .
- Cyclization : Participates in heterocycle formation (e.g., pyrazoles) via intramolecular cycloaddition, relevant to pharmaceutical intermediates .
Advanced Research Questions
Q. How can computational modeling optimize the design of hydrazine-based catalysts?
Methodological Answer: Density Functional Theory (DFT) calculations can predict activation barriers and transition states for hydrazine-catalyzed reactions. For example:
- Comparative studies of bicyclic hydrazine catalysts ([2.2.1] vs. [2.2.2]) revealed lower activation energies for cycloreversion steps, guiding catalyst selection .
- Molecular dynamics simulations assess solvent effects and steric hindrance, enabling tailored modifications for improved catalytic efficiency .
Q. What experimental strategies resolve contradictions in reported biological activities of hydrazine derivatives?
Methodological Answer:
- Dose-Response Assays : Systematically test concentration-dependent effects (e.g., IC₅₀ values) to clarify discrepancies in anticancer or antimicrobial potency .
- Structural Analog Comparison : Evaluate substituent effects (e.g., halogen vs. methoxy groups) on bioactivity using libraries of derivatives .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specific protein interactions (e.g., apoptosis-related proteins like Bcl-2) .
Q. How can reaction conditions be optimized for high-yield synthesis of hydrazine derivatives?
Methodological Answer:
- Solvent Screening : Test polar (e.g., DMF) vs. non-polar solvents to balance reactivity and solubility .
- Catalyst Selection : Metal-free conditions (e.g., hydrazine-catalyzed ring-opening metathesis) reduce side reactions .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes decomposition during exothermic steps .
Q. What role do substituents play in modulating the reactivity and bioactivity of hydrazine derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Br, Cl) enhance electrophilicity, accelerating nucleophilic attack in hydrazone formation .
- Steric Effects : Bulky substituents (e.g., 2,2-dimethyl groups) reduce enzymatic degradation, improving pharmacokinetic profiles .
- Hydrogen-Bonding Motifs : Methoxy or hydroxy groups facilitate interactions with biological targets (e.g., DNA gyrase in antimicrobial studies) .
Q. How can molecular docking studies predict the therapeutic potential of hydrazine derivatives?
Methodological Answer:
- Protein-Ligand Modeling : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets like EGFR (cancer) or β-lactamase (antibiotic resistance) .
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with catalytic serine in enzymes) to guide structural optimization .
Data Contradiction Analysis
Q. Why do hydrazine derivatives exhibit variable anticancer efficacy across studies?
Methodological Answer:
- Cell Line Heterogeneity : Test derivatives on panels (e.g., NCI-60) to account for genetic variability .
- Redox Sensitivity : Assess intracellular glutathione levels, which may quench pro-apoptotic reactive oxygen species (ROS) generated by hydrazines (Note: BenchChem excluded; substitute with ).
Q. How do conflicting reports on hydrazine stability inform storage protocols?
Methodological Answer:
- Accelerated Degradation Studies : Use TGA/DSC to determine thermal thresholds (e.g., stability <100°C) .
- Light Sensitivity Tests : Compare degradation rates under UV vs. inert atmospheres to establish dark storage requirements .
Key Methodological Takeaways
- Synthesis : Prioritize stepwise condensation and hydrazinolysis for scalability .
- Characterization : Combine NMR, IR, and DSC for comprehensive structural and thermal profiles .
- Computational Tools : Leverage DFT and docking to predict catalytic and therapeutic properties .
- Biological Testing : Use dose-response assays and target validation to resolve activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
